molecular formula C12H9N3 B3054676 3-Phenyl-3H-imidazo[4,5-b]pyridine CAS No. 61532-33-0

3-Phenyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B3054676
CAS No.: 61532-33-0
M. Wt: 195.22 g/mol
InChI Key: AGQWNWPWJSILEU-UHFFFAOYSA-N
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Description

3-Phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a phenyl group attached to the imidazole ring. Imidazopyridines have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of 3-Phenyl-3H-imidazo[4,5-b]pyridine are the Akt1 proteins . These proteins play a crucial role in numerous disease conditions, including cancer, inflammation, and disorders of the central nervous system .

Mode of Action

This compound interacts with its targets by inhibiting the activation of Akt and its downstream effector (p70S6) following oral dosing in mice . This interaction results in changes in the cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Biochemical Pathways

The compound influences many cellular pathways. For instance, it has been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation plays a significant role in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens.

Pharmacokinetics

In vivo studies have shown that the compound is effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to inhibit the activation of Akt and its downstream effector (p70S6) following oral dosing in mice . This inhibition can lead to changes in the cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds through a cyclization process to form the imidazopyridine core . The reaction conditions often include the use of phase transfer catalysis in a solid-liquid system, with reagents such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated derivatives for substitution reactions .

Major Products

The major products formed from these reactions include N-oxides, partially saturated imidazopyridines, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of the phenyl group, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

3-phenylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)15-9-14-11-7-4-8-13-12(11)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQWNWPWJSILEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416163
Record name 3-phenylimidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61532-33-0
Record name 3-phenylimidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-3H-imidazo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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